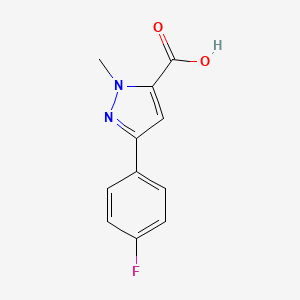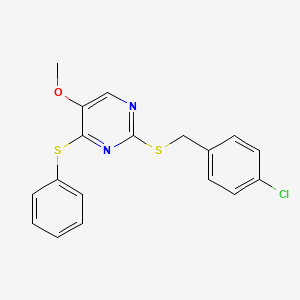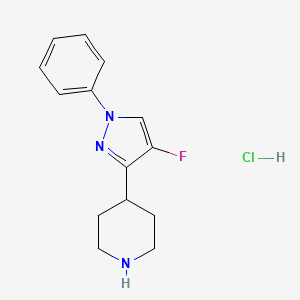
4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride is a versatile chemical compound used in scientific research. It is known for its unique properties, which make it valuable in various fields such as drug discovery, medicinal chemistry, and neuropharmacology
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride typically involves the formation of the piperidine ring followed by the introduction of the fluoro-phenylpyrazole group. Common synthetic methods include:
Cyclization Reactions: The piperidine ring can be formed through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Substitution Reactions: The fluoro-phenylpyrazole group can be introduced via substitution reactions using fluorinated precursors and pyrazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as hydrogenation, cycloaddition, and amination are commonly employed in large-scale synthesis .
化学反应分析
Types of Reactions
4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly involving the fluoro and phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
科学研究应用
4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride has several scientific research applications:
Drug Discovery: It is used as a lead compound in the development of new pharmaceuticals due to its unique chemical structure.
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in neuropharmacology.
Biological Research: It is used in various biological assays to study its effects on cellular processes.
Industrial Applications: The compound’s properties make it useful in the synthesis of other complex molecules.
作用机制
The mechanism of action of 4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on receptor sites or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
Crizotinib: A known ALK inhibitor with a similar piperidine structure.
Alectinib: Another ALK inhibitor with enhanced CNS pharmacokinetic properties.
Ceritinib: A compound with a similar fluoro-phenyl structure used in cancer treatment.
Uniqueness
4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride is unique due to its specific substitution pattern and the presence of both fluoro and phenyl groups, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
4-(4-fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3.ClH/c15-13-10-18(12-4-2-1-3-5-12)17-14(13)11-6-8-16-9-7-11;/h1-5,10-11,16H,6-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTVAGGADGBMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN(C=C2F)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
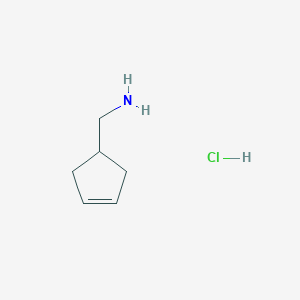
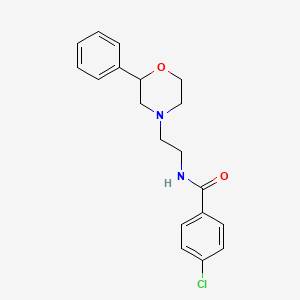
![5-Chloro-7-methylthieno[3,2-b]pyridine](/img/structure/B2965381.png)
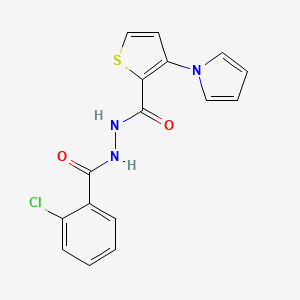
![2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2965383.png)
![3-METHOXY-N-[(4-METHYLPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE](/img/structure/B2965384.png)
![4-({6-bromo-2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2965387.png)
![4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole](/img/structure/B2965388.png)
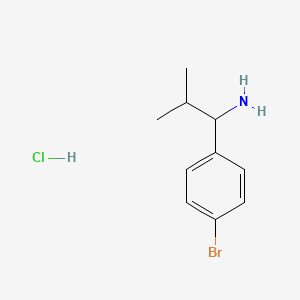
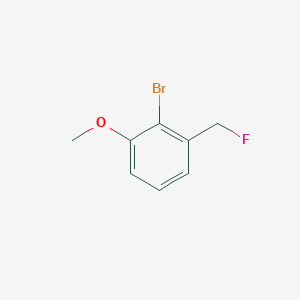
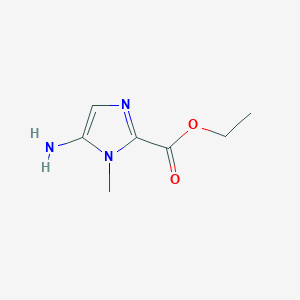
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B2965395.png)
